BenchChemオンラインストアへようこそ!

3-Methyl-4-(methylsulfamoyl)benzoic acid

COX-2 inhibition anti-inflammatory enzyme assay

3-Methyl-4-(methylsulfamoyl)benzoic acid is a critical building block for medicinal chemistry programs targeting selective COX-2 inhibition (IC50 = 14.9 µM, >3.4-fold selectivity over COX-1) and antimicrobial development (MIC = 1 µg/mL against S. aureus). The 3-methyl group enforces conformational pre-organization essential for binding affinity; regioisomeric or des-methyl analogs cannot substitute without risking significant deviations in activity, solubility, or metabolic stability. Supplied at ≥95% purity, this compound ensures reliable reactivity for amide/ester coupling and combinatorial library synthesis. Ideal for SAR studies on cPLA2α, carbonic anhydrases, and antiviral targets.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
Cat. No. B8603433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(methylsulfamoyl)benzoic acid
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)NC
InChIInChI=1S/C9H11NO4S/c1-6-5-7(9(11)12)3-4-8(6)15(13,14)10-2/h3-5,10H,1-2H3,(H,11,12)
InChIKeyHQBGNVNSAOHFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(methylsulfamoyl)benzoic Acid: Benchmarking the Procurement Case for a 3-Methyl Sulfamoyl Benzoic Acid Scaffold


3-Methyl-4-(methylsulfamoyl)benzoic acid (C9H11NO4S, MW 229.26 g/mol) is a sulfamoyl-substituted benzoic acid derivative featuring a methyl group at the 3-position and a methylsulfamoyl moiety at the 4-position. This precise substitution pattern defines its molecular architecture and is the critical basis for its distinct physicochemical and biological profile compared to regioisomeric or differentially substituted analogs . The compound is supplied as a research-grade chemical (≥95% purity) and is utilized as a building block in medicinal chemistry and as a probe for structure-activity relationship (SAR) studies .

Why a Generic 4-Sulfamoylbenzoic Acid Cannot Replace 3-Methyl-4-(methylsulfamoyl)benzoic Acid in Critical Workflows


Substitution of 3-Methyl-4-(methylsulfamoyl)benzoic acid with a generic sulfamoylbenzoic acid or a closely related analog is scientifically unsound due to the profound impact of the 3-methyl group on both molecular conformation and target engagement. The presence of the ortho-methyl group introduces steric hindrance that restricts rotation around the C-S bond and alters the preferred dihedral angle of the sulfamoyl group, thereby modulating hydrogen-bonding networks and van der Waals contacts within enzyme active sites . This conformational pre-organization is a key determinant of binding affinity and selectivity, as demonstrated in SAR studies of sulfamoyl benzoic acid derivatives where even minor substituent changes led to orders-of-magnitude differences in inhibitory potency [1]. Consequently, assays or synthetic routes validated with the 3-methyl derivative cannot be assumed to be transferable to its des-methyl (e.g., 4-(methylsulfamoyl)benzoic acid) or chloro-substituted (e.g., 3-chloro-4-(methylsulfamoyl)benzoic acid) counterparts without risking significant deviations in activity, solubility, or metabolic stability.

Quantitative Differentiation Evidence for 3-Methyl-4-(methylsulfamoyl)benzoic Acid vs. Key Analogs


COX-2 Enzyme Inhibition: Comparative IC50 Against the Unsubstituted 4-(Methylsulfamoyl)benzoic Acid Core

The introduction of a 3-methyl substituent onto the 4-(methylsulfamoyl)benzoic acid scaffold substantially alters COX-2 inhibitory activity. While the parent compound, 4-(methylsulfamoyl)benzoic acid, exhibits weak or negligible inhibition of COX-2 (IC50 > 50 µM), the 3-methyl derivative demonstrates measurable inhibitory potency [1]. This difference is attributed to the ortho-methyl group optimizing the orientation of the sulfamoyl moiety for interaction with the COX-2 active site .

COX-2 inhibition anti-inflammatory enzyme assay

Antimicrobial Efficacy Against Staphylococcus aureus: Comparison with 4-Chloro-3-sulfamoylbenzoic Acid

3-Methyl-4-(methylsulfamoyl)benzoic acid exhibits broad-spectrum antimicrobial activity, with a minimum inhibitory concentration (MIC) of 1 µg/mL against penicillin-sensitive Staphylococcus aureus . This activity is comparable to, and in some cases superior to, that of structurally related sulfamoylbenzoic acid derivatives. For instance, 4-chloro-3-sulfamoylbenzoic acid, a close analog, has demonstrated only moderate antibacterial activity in similar assays [1], underscoring the beneficial contribution of the 3-methyl and 4-methylsulfamoyl substitution pattern.

antimicrobial Gram-positive MIC

cPLA2α Inhibition: Structure-Activity Relationship Positioning of the 3-Methyl-4-(methylsulfamoyl) Scaffold

Sulfamoyl benzoic acid derivatives are established inhibitors of cytosolic phospholipase A2α (cPLA2α), a validated anti-inflammatory target . Systematic SAR studies have shown that N,N-disubstituted 4-sulfamoylbenzoic acid derivatives achieve submicromolar IC50 values against cPLA2α [1]. The 3-methyl-4-(methylsulfamoyl)benzoic acid scaffold, containing a mono-N-methyl sulfamoyl group at the 4-position and an ortho-methyl group at the 3-position, represents a key intermediate in the optimization pathway. Its substitution pattern is a critical variable that influences both enzyme inhibition and physiochemical properties like aqueous solubility [2].

cPLA2α inflammation SAR

COX-2 Isoform Selectivity Profile: Preferential Inhibition Over COX-1

A critical differentiator in COX-2 inhibitor development is isoform selectivity. Data from BindingDB indicate that 3-Methyl-4-(methylsulfamoyl)benzoic acid exhibits a distinct selectivity profile: it inhibits human COX-2 with an IC50 of 14.9 µM but shows no significant inhibition of ovine COX-1 at concentrations up to 50 µM (IC50 > 50 µM) [1]. This >3.4-fold selectivity window, while modest in absolute potency, is a direct consequence of the 3-methyl-4-(methylsulfamoyl) substitution pattern and provides a foundation for further medicinal chemistry optimization to enhance both potency and selectivity.

COX-2 selectivity isoform selectivity safety pharmacology

High-Value Application Scenarios for 3-Methyl-4-(methylsulfamoyl)benzoic Acid Based on Quantitative Evidence


COX-2 Selective Inhibitor Lead Optimization Programs

Researchers focused on developing next-generation, selective COX-2 inhibitors for inflammation or oncology should prioritize this compound as a core scaffold. Its demonstrated >3.4-fold selectivity for COX-2 over COX-1 (COX-2 IC50 = 14.9 µM vs. COX-1 IC50 > 50 µM) provides a validated starting point for medicinal chemistry campaigns [1]. The presence of the 3-methyl group is essential for this selectivity profile, differentiating it from less selective, unsubstituted analogs.

Antimicrobial Resistance Screening and Gram-Positive Agent Development

In the search for novel antimicrobial agents against resistant Gram-positive pathogens, this compound offers a defined MIC benchmark of 1 µg/mL against penicillin-sensitive S. aureus . This quantitative data allows procurement for focused screening panels and SAR studies aimed at improving potency against methicillin-resistant S. aureus (MRSA) and other clinically relevant strains, leveraging the established sulfamoylbenzoic acid pharmacophore.

Structure-Activity Relationship (SAR) Studies Targeting cPLA2α

This compound is a critical probe for mapping the cPLA2α binding pocket. As a mono-N-methyl substituted sulfamoylbenzoic acid with a 3-methyl group, it enables researchers to systematically dissect the contributions of hydrogen-bond donor capacity, steric bulk, and conformational restriction to enzyme inhibition . Its procurement is essential for generating SAR data that bridges simple sulfamoylbenzoic acids and more potent, disubstituted derivatives [2].

Synthesis of Diversified Sulfamoylbenzoic Acid Libraries

The compound serves as a versatile building block for parallel synthesis and combinatorial chemistry. The carboxylic acid functionality allows for facile amide or ester coupling to generate diverse libraries for high-throughput screening against a range of targets, including other phospholipases, carbonic anhydrases, or underexplored enzymes like those targeted in antiviral programs [3]. The defined purity (≥95%) ensures reliable reactivity and minimizes byproduct formation in library synthesis.

Quote Request

Request a Quote for 3-Methyl-4-(methylsulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.